(3-Hydroxybutan-2-ylidene)azinic acid
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Overview
Description
2-Butanol, 3-aci-nitro- is an organic compound that belongs to the class of secondary alcohols and nitro compounds It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain and a nitro group (-NO2) attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 3-aci-nitro- can be achieved through several methods:
Nitration of 2-Butanol: This involves the direct nitration of 2-Butanol using nitric acid (HNO3) under controlled conditions.
Oxidation of Primary Amines: Another method involves the oxidation of primary amines to form nitro compounds.
Industrial Production Methods
Industrial production of 2-Butanol, 3-aci-nitro- often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Butanol, 3-aci-nitro- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2)
Halogenating Agents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Alkyl halides
Scientific Research Applications
2-Butanol, 3-aci-nitro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butanol, 3-aci-nitro- involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Butanol: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobutane: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-Nitro-2-butanol: Has the nitro group on the second carbon, leading to different chemical properties and reactivity.
Uniqueness
2-Butanol, 3-aci-nitro- is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
22916-74-1 |
---|---|
Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
N,3-dihydroxybutan-2-imine oxide |
InChI |
InChI=1S/C4H9NO3/c1-3(4(2)6)5(7)8/h4,6H,1-2H3,(H,7,8) |
InChI Key |
BMMXZASTBJBDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=[N+](O)[O-])C)O |
Origin of Product |
United States |
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